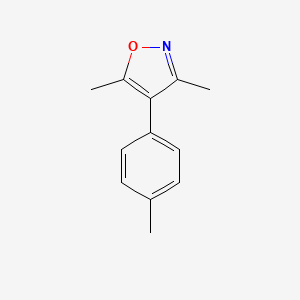

3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole

説明

Historical Context and Discovery of Isoxazole Derivatives

Isoxazoles were first synthesized in the late 19th century through cyclocondensation reactions involving hydroxylamine and 1,3-diketones. The foundational work of Arthur Hantzsch in 1888 laid the groundwork for understanding isoxazole reactivity, particularly via 1,3-dipolar cycloadditions between nitrile oxides and alkynes. The specific derivative 3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole emerged more recently as part of efforts to optimize isoxazole scaffolds for enhanced stability and bioactivity. Advances in regioselective functionalization during the early 21st century enabled precise substitution patterns, such as the introduction of methyl and aryl groups at strategic positions. For instance, Wan et al. (2014) demonstrated the utility of chalcone-isoxazole hybrids in anticancer research, highlighting the structural adaptability of such derivatives.

Significance in Heterocyclic Chemistry

Isoxazoles occupy a central role in heterocyclic chemistry due to their electron-deficient aromatic system, which facilitates diverse synthetic modifications and interactions with biological targets. The 1,2-oxazole core of this compound allows for hydrogen bonding via its nitrogen and oxygen atoms, while the methyl and aryl substituents enhance lipophilicity, improving membrane permeability. These features make it a valuable scaffold for drug discovery, particularly in developing antimicrobial and anticancer agents. For example, Mohamed et al. (2021) synthesized analogous isoxazole-cyanoacrylamide hybrids with potent activity against lung and breast cancer cell lines. The compound’s stability under physiological conditions further underscores its utility in medicinal chemistry.

Nomenclature and Classification Systems

The systematic IUPAC name This compound reflects its substitution pattern and ring structure. Key elements include:

- 1,2-Oxazole : Indicates a five-membered ring with oxygen at position 1 and nitrogen at position 2.

- 3,5-Dimethyl : Methyl groups at positions 3 and 5.

- 4-(4-Methylphenyl) : A para-methyl-substituted phenyl group at position 4.

The compound is classified under the broader category of monocyclic heteroarenes and falls into the subclass of 1,2-oxazoles . Its SMILES notation, CC1=CC=C(C=C1)C2=C(ON=C2C)C , encodes the spatial arrangement of substituents, while its InChIKey (CBPUZXDGLGAVDM-UHFFFAOYSA-N ) provides a unique identifier for database searches.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| IUPAC Name | This compound | |

| XLogP3 (Lipophilicity) | 3.2 |

Position of this compound in Isoxazole Research

This derivative exemplifies the trend toward structurally complex isoxazoles designed for targeted applications. Its 4-methylphenyl group enhances π-π stacking interactions with aromatic residues in enzyme active sites, as seen in CBP/p300 bromodomain inhibitors like Y16524. Recent studies highlight its role as a precursor in synthesizing multi-targeted therapeutics, such as nematicidal agents targeting succinate dehydrogenase (SDH). For instance, compound B21 —a related amide-isoxazole hybrid—exhibited an LC₅₀ of 3.2 mg/L against Bursaphelenchus xylophilus, underscoring the pharmacophoric importance of the isoxazole core. Additionally, its compatibility with green chemistry methodologies, such as TEMPO-catalyzed aerobic oxidations, aligns with sustainable synthesis goals.

特性

IUPAC Name |

3,5-dimethyl-4-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-4-6-11(7-5-8)12-9(2)13-14-10(12)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPUZXDGLGAVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are often preferred due to their lower environmental impact and cost-effectiveness. These methods typically employ greener solvents and catalysts to achieve high yields and purity .

化学反応の分析

Types of Reactions

3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

科学的研究の応用

Chemical Applications

1. Building Block for Synthesis

- 3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for modifications that lead to a variety of derivatives with enhanced properties.

2. Reaction Mechanisms

- The compound can participate in several chemical reactions:

- Oxidation : Can be oxidized to form oxides using agents like potassium permanganate.

- Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.

- Substitution : It can undergo substitution reactions with halogens and nucleophiles, leading to various derivatives.

Biological Applications

1. Enzyme Interaction Studies

- Research indicates that this compound is utilized in studying biological pathways and enzyme interactions. It may inhibit specific enzymes or receptors, contributing to its biological effects.

2. Potential Therapeutic Uses

- The compound has shown promise in medicinal chemistry for developing drugs targeting various diseases:

- Anticancer Activity : Its derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating significant activity against glioblastoma cells .

- Antidiabetic Properties : In studies involving models like Drosophila melanogaster, certain derivatives exhibited notable reductions in glucose levels, indicating potential as anti-diabetic agents .

Industrial Applications

1. Advanced Materials Production

- In industrial contexts, this compound is employed in producing advanced materials due to its stability and reactivity. It is often used as a catalyst in various industrial processes.

2. Eco-friendly Synthesis

- The synthesis of this compound can be achieved through eco-friendly methods that minimize environmental impact. Metal-free synthetic routes are preferred for their cost-effectiveness and sustainability.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile modifications possible |

| Reaction mechanisms (oxidation/reduction) | Significant reactivity observed | |

| Biology | Enzyme interaction studies | Inhibitory effects on specific enzymes |

| Anticancer and antidiabetic activity | Effective against glioblastoma; lowers glucose levels | |

| Industry | Advanced materials production | Used as a catalyst; eco-friendly synthesis methods |

Case Studies

Case Study 1: Anticancer Activity Assessment

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against glioblastoma cell lines. For instance, compounds synthesized from this base showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an essential enzyme for DNA synthesis .

Case Study 2: Antidiabetic Efficacy

A study utilizing genetically modified Drosophila melanogaster models found that certain derivatives significantly reduced glucose levels compared to controls. This suggests a potential pathway for developing anti-diabetic medications based on the oxazole framework .

作用機序

The mechanism of action of 3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-dimethyl-4-(4-methylphenyl)-1,2-oxazole with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituted Phenyl Isoxazoles

- 3,5-Dimethyl-4-phenyl-1,2-oxazole (C₁₁H₁₁NO): This analog replaces the 4-methylphenyl group with a simple phenyl ring. The absence of the para-methyl group reduces lipophilicity (clogP ≈ 2.1 vs.

- PD144418 (C₁₈H₂₁N₂O) :

A pharmacologically active analog, PD144418 features a 3-(4-methylphenyl) substituent and a 5-(1-propyl-3,6-dihydro-2H-pyridinyl) group. The dihydropyridine moiety enables interactions with central nervous system (CNS) targets, as evidenced by its role in sigma-1 receptor modulation .

Heterocyclic and Boronated Derivatives

- 3,5-Dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole (C₁₆H₁₄N₄OS): The sulfanylmethyl-triazoloquinoline substituent introduces steric bulk and hydrogen-bonding capacity, which may enhance binding to enzymes or receptors. This compound’s topological polar surface area (81.5 Ų) suggests improved solubility compared to the target compound (≈65 Ų) .

- 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (C₁₃H₂₁BNO₃): The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making this derivative valuable in synthetic chemistry for constructing biaryl systems .

Sulfur-Containing Derivatives

- The chlorine atom increases molecular polarity (clogP ≈ 2.5) compared to the methyl-substituted target compound .

Piperazinyl and Pyrazolyl Derivatives

- 3,5-Dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole (C₁₀H₁₆N₂O) :

The piperazinylmethyl group enhances water solubility due to the basic nitrogen, making this derivative suitable for drug formulations targeting ion channels or GPCRs . - 3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride (C₈H₁₀ClN₃O) :

The pyrazole ring introduces hydrogen-bonding sites, which could improve binding affinity in kinase inhibitors or antimicrobial agents .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Pharmacological Activity : PD144418 demonstrates the importance of heteroaromatic substitution in CNS-targeting compounds, where the dihydropyridine group facilitates blood-brain barrier penetration .

- Synthetic Utility : Boronate derivatives highlight the versatility of isoxazoles in cross-coupling reactions, enabling access to complex aryl systems for drug discovery .

- Solubility and Bioavailability : Piperazinyl and pyrazolyl substituents improve aqueous solubility, addressing a common limitation of hydrophobic isoxazole derivatives .

生物活性

3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure is represented as follows:

- Molecular Formula : C12H13N2O

- IUPAC Name : this compound

The unique substitution pattern of the compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors, leading to significant biological effects. Some of the proposed mechanisms include:

- Enzyme Inhibition : The compound shows potential in inhibiting human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are critical in various physiological processes .

- Antimicrobial Activity : It has been explored for its ability to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting bacterial enzymes.

- Cytotoxic Effects : Studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities and Case Studies

Several studies have reported on the biological activities of this compound and its derivatives. Below is a summary of key findings:

Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines. The results indicated selective cytotoxicity with lower IC50 values in renal cancer cell lines compared to others .

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues and could be targeted for therapeutic interventions in diseases like glaucoma .

- Synthesis of Derivatives : Novel derivatives synthesized from this compound have been reported to enhance biological activity. For instance, modifications led to compounds with improved anticancer properties against resistant cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-4-(4-methylphenyl)-1,2-oxazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazides with substituted aldehydes under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) followed by distillation under reduced pressure improves yield. Purification via recrystallization with ethanol-water mixtures enhances purity (65% yield reported in analogous oxazole syntheses) . Temperature control (e.g., 80–100°C) and solvent choice (e.g., absolute ethanol with glacial acetic acid as a catalyst) are critical to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and methyl group environments.

- IR spectroscopy : Identification of C-O and C-N stretches (~1600–1650 cm) specific to the oxazole ring.

- X-ray crystallography : Resolves bond lengths and angles, particularly for the oxazole core and aryl substituents. For example, analogous triazole derivatives show planar geometry with dihedral angles <5° between rings .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ adducts) .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Steric hindrance from the 3,5-dimethyl groups reduces accessibility to the oxazole ring’s electrophilic centers, while electron-donating methyl and aryl groups enhance ring stability. For instance, sulfonylation or halogenation reactions require elevated temperatures (e.g., 60–80°C) and Lewis acid catalysts (e.g., AlCl) to overcome steric barriers . Electronic effects from the 4-methylphenyl group can direct regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for this compound derivatives in pharmacological applications?

Substituents at the 4-position significantly modulate bioactivity. For example:

- Anticancer potential : Oxazolesulfonamide derivatives exhibit activity linked to the sulfonamide group’s electron-withdrawing effects, enhancing binding to cellular targets like carbonic anhydrase .

- Antimicrobial activity : Analogous oxazole-triazole hybrids show improved efficacy against Gram-positive bacteria when paired with lipophilic substituents, as measured by MIC values .

- Lipophilicity : Increased logP values (e.g., via aryl or alkyl groups) correlate with enhanced membrane permeability but may reduce solubility .

Q. How can computational methods like DFT analysis predict the electronic properties and interaction mechanisms of this compound in supramolecular complexes?

Density Functional Theory (DFT) calculations optimize geometry and quantify intramolecular charge transfer. For oxazole-water complexes, DFT reveals hydrogen bonding interactions (O–H···N) with bond lengths ~1.9 Å and stabilization energies of −20 kJ/mol. Frontier molecular orbital (FMO) analysis identifies the oxazole ring as the primary site for electrophilic attacks (LUMO = −1.8 eV) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs across different studies?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to reduce variability.

- Solvent effects : Compare activity in polar (DMSO) vs. non-polar (THF) solvents to assess solubility-driven discrepancies.

- Substituent benchmarking : Systematically vary substituents (e.g., replacing 4-methylphenyl with methoxy or nitro groups) to isolate electronic vs. steric contributions .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C | Higher yield, lower byproducts | |

| Solvent System | DMSO/Ethanol (1:1) | Improved cyclization | |

| Catalyst | Glacial Acetic Acid | Accelerates condensation | |

| Purification Method | Ethanol-water recrystallization | ≥95% purity |

Table 2. Computational Parameters for Oxazole Derivatives

| Property | DFT Value | Experimental Correlation | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Matches UV-Vis λ | |

| Hydrogen Bond Energy | −20 kJ/mol | Validates crystallography | |

| Dipole Moment | 3.1 Debye | Explains solubility trends |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。